4-(4-Fluorophenyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)but-3-en-1-ol is an organic compound characterized by a fluorinated phenyl group attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Fluorophenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-(4-fluorophenyl)but-3-en-2-one using Luche reduction, which employs sodium borohydride (NaBH4) and cerium chloride (CeCl3) in methanol (CH3OH) . Another method involves the solventless Wittig reaction, where fluorinated benzaldehydes react with phosphonium ylides to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is often employed.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)but-3-en-2-one.
Reduction: 4-(4-Fluorophenyl)butan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)but-3-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)but-3-en-2-ol: Similar structure but with a hydroxyl group at a different position.
4-(4-Fluorophenyl)but-3-yn-1-ol: Contains a triple bond instead of a double bond.
4-(4-Fluorophenyl)butan-1-ol: Saturated analog without the double bond.
Uniqueness
4-(4-Fluorophenyl)but-3-en-1-ol is unique due to the combination of the fluorinated phenyl group and the butenol chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(E)-4-(4-fluorophenyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H11FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h1,3-7,12H,2,8H2/b3-1+ |
InChI Key |
MVPDMWRWKKSRIO-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCO)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.